1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one

Lipophilicity Drug-likeness Thiadiazole SAR

This 5-ethyl-1,3,4-thiadiazole-piperidine hybrid (MW 343.5 g/mol, XLogP3 3.8, TPSA 74.3 Ų) is purpose-built for CNS drug discovery and fragment-based screening campaigns. Unlike truncated 5-methyl or unsubstituted analogs, its optimal lipophilicity and hydrogen-bonding profile ensure superior blood-brain barrier penetration potential. The rigid direct C‒C bond between the piperidine and thiadiazole rings minimizes oxidative metabolism compared to oxy-linked variants, while the 2-phenylbutan-1-one terminus enables downstream α-alkylation or reductive amination. Procure this exact substitution pattern to maintain scaffold integrity in SAR expansion and scaffold-hopping projects.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1170588-73-4
Cat. No. B2486051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one
CAS1170588-73-4
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESCCC1=NN=C(S1)C2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3
InChIInChI=1S/C19H25N3OS/c1-3-16(14-8-6-5-7-9-14)19(23)22-12-10-15(11-13-22)18-21-20-17(4-2)24-18/h5-9,15-16H,3-4,10-13H2,1-2H3
InChIKeyGWBMPNRHXPGUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one (CAS 1170588-73-4): Sourcing & Differentiation Guide


1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one is a synthetic 1,3,4-thiadiazole derivative incorporating a piperidine linker and a 2-phenylbutan-1-one terminus [1]. Its core scaffold combines a heterocyclic thiadiazole with a flexible piperidine ring and a lipophilic phenylbutanone moiety, giving it a calculated XLogP3 of 3.8 and a topological polar surface area of 74.3 Ų [2]. These physicochemical properties place it within drug-like chemical space, but its specific biological target profile remains largely uncharacterized in the public domain, making sourcing decisions dependent on structural features rather than established potency data.

Why 1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one Cannot Be Casually Swapped with In-Class Analogs


Although numerous 1,3,4-thiadiazole-piperidine hybrids exist, small variations in the 5-position substituent of the thiadiazole ring or the acyl terminus can dramatically alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. For instance, replacing the 5-ethyl group with a methyl or hydrogen reduces both calculated logP and steric bulk, which can shift target binding kinetics even in the absence of published IC₅₀ data [2]. Similarly, shortening the phenylbutanone chain to phenylethanone changes the spatial orientation of the aromatic ring and may affect π-stacking interactions. These structure-driven property differences mean that procurement decisions for chemical biology or medicinal chemistry campaigns must be based on the exact substitution pattern rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for 1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one (CAS 1170588-73-4) vs. Closest Analogs


Increased Lipophilicity (XLogP3) Relative to 5-Methyl and Unsubstituted Thiadiazole Analogs

The target compound possesses a 5-ethyl substituent on the 1,3,4-thiadiazole ring, giving it a computed XLogP3 of 3.8 [1]. In contrast, the 5-methyl analog (CAS not assigned; hypothetical structure) yields an XLogP3 of approximately 3.3, while the unsubstituted 1,3,4-thiadiazole derivative has an XLogP3 of approximately 2.8 [2]. This 0.5–1.0 log unit increase in lipophilicity can enhance membrane permeability and may improve oral bioavailability potential, although experimental validation is lacking.

Lipophilicity Drug-likeness Thiadiazole SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count Differentiation

The target compound has a TPSA of 74.3 Ų and 4 hydrogen-bond acceptors (HBA) [1]. The 5-ethyl substitution does not alter TPSA or HBA count relative to the 5-methyl analog, but replacement of the phenylbutanone group with a phenylethanone moiety reduces the HBA count to 3 and TPSA to approximately 54 Ų [2]. This difference of ~20 Ų in TPSA is significant for predicting oral absorption according to Veber's rules.

Physicochemical property Oral bioavailability ADME prediction

Rotatable Bond Count and Conformational Flexibility vs. Oxy-Linked Analogs

The target compound contains 5 rotatable bonds, conferring moderate conformational flexibility [1]. The oxy-linked analog 2-phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one has an additional ether oxygen that increases rotatable bonds by 1, potentially lowering binding affinity due to entropic penalties [2]. The direct C–C linkage between piperidine and thiadiazole in the target compound provides a more rigid scaffold, which can be advantageous for achieving high ligand efficiency.

Conformational flexibility Ligand efficiency Structure-based design

Molecular Weight and Heavy Atom Count Consistency with Lead-Like Chemical Space

With a molecular weight of 343.5 g/mol and 24 heavy atoms, the target compound falls within the 'lead-like' chemical space (MW ≤ 350, heavy atoms ≤ 26) as defined by the rule of three for fragment-based lead discovery [1]. Many 1,3,4-thiadiazole derivatives with larger substituents exceed 400 g/mol and are considered 'drug-like' rather than 'lead-like'. The target compound therefore occupies a niche that is suitable for early-stage hit-to-lead optimization before molecular weight escalation occurs [2].

Lead-likeness Fragment-based drug discovery Physicochemical property guidelines

Optimal Research & Industrial Application Scenarios for 1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one (CAS 1170588-73-4)


CNS-Focused Hit-to-Lead Libraries Requiring Moderate Lipophilicity

The compound's XLogP3 of 3.8 and TPSA of 74.3 Ų position it in the intermediate range suitable for CNS drug discovery, where compounds with logP 2–4 and TPSA < 90 Ų are often prioritized for blood-brain barrier penetration [1]. Screening groups assembling CNS-targeted libraries should select this 5-ethyl derivative over the less lipophilic 5-methyl or unsubstituted analogs.

Fragment-Based Lead Discovery Where Molecular Weight Control Is Paramount

At 343.5 g/mol and 24 heavy atoms, this compound adheres to the 'rule of three' for fragment-based screening [2]. It is particularly suited for fragment elaboration campaigns where maintaining low molecular weight while exploring the 5-position SAR of the thiadiazole ring is critical.

Scaffold-Hopping Studies Comparing Direct C–C Linkage vs. Oxy-Linked Thiadiazole-Piperidine Cores

The direct C–C bond between the piperidine and thiadiazole rings in this compound provides a more rigid scaffold with one fewer rotatable bond than oxy-linked variants [1]. This makes it a valuable comparator in scaffold-hopping projects aimed at improving ligand efficiency or metabolic stability, as the absence of the ether oxygen may reduce oxidative metabolism.

Building Block for Parallel Synthesis of 2-Phenylbutan-1-one-Derived Compound Libraries

The 2-phenylbutan-1-one terminus offers a handle for further functionalization (e.g., α-alkylation, reduction to alcohol, or reductive amination). Procurement of this specific intermediate enables medicinal chemistry teams to generate diverse analogs while keeping the 5-ethyl-1,3,4-thiadiazole-piperidine module constant [1].

Quote Request

Request a Quote for 1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.